Osimertinib D6

Analytical Chemistry Quality Control Reference Standards

Osimertinib D6 is the analytically validated, deuterium-labeled (+6 Da) internal standard for osimertinib LC-MS/MS quantification. Unlike generic substitutes, its matched isotopic profile ensures co-elution with the analyte, correcting for osimertinib's documented plasma instability and matrix effects. Essential for GLP/GCP-compliant pharmacokinetic studies and therapeutic drug monitoring. High purity (99.97% available) minimizes baseline noise for low LLOQ assays. Request a quote.

Molecular Formula C28H33N7O2
Molecular Weight 505.6 g/mol
Cat. No. B2766964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsimertinib D6
Molecular FormulaC28H33N7O2
Molecular Weight505.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)/i2D3,3D3
InChIKeyDUYJMQONPNNFPI-XERRXZQWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Osimertinib D6 Analytical Reference Standard: Procurement and Application Specifications for LC-MS/MS Bioanalysis


Osimertinib D6 (CAS 1638281-44-3) is a deuterium-labeled internal standard (IS) of the third-generation EGFR tyrosine kinase inhibitor Osimertinib, specifically designed for accurate quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical workflows . It is a stable, isotopically labeled analog with a mass shift of +6 Da (incorporating six deuterium atoms), which enables its distinct separation from the unlabeled analyte in mass spectrometric detection [1]. As an internal standard, its primary role is to correct for variability in sample preparation, matrix effects, and instrument fluctuations, thereby ensuring the precision and accuracy of pharmacokinetic and therapeutic drug monitoring assays in complex biological matrices like human plasma [2].

Why Osimertinib D6 Cannot Be Substituted with Generic Analogs in Validated Bioanalytical Assays


Generic substitution of Osimertinib D6 with alternative internal standards (e.g., unlabeled structural analogs or even other deuterated osimertinib variants like Osimertinib-¹³C,d₃) is analytically invalid and methodologically unsound. The unique isotopic signature of the D6 label provides a specific mass shift that must be chromatographically co-eluting with the target analyte, osimertinib, to effectively compensate for ion suppression or enhancement caused by matrix components [1]. Unlabeled analogs exhibit different physicochemical properties, leading to differential extraction recovery and chromatographic behavior, thereby failing to track the analyte through the entire sample preparation process. Critically, Osimertinib is documented to be unstable in human plasma and whole blood at ambient temperature, requiring strict sample handling on ice [2]. A properly matched deuterated IS like Osimertinib D6 undergoes identical degradation kinetics during sample processing, a phenomenon unlabeled or structurally distinct analogs cannot mimic, which would introduce significant and uncontrollable quantitative bias [3].

Osimertinib D6: A Quantitative Evidence Guide for Analytical Superiority and Procurement Decisions


Analytical Purity and Specification: Verifiable Purity Advantage Over Common Analogues

Osimertinib D6 can be procured with a specified purity of 99.97%, representing a significantly higher and more precisely defined standard of quality compared to common specifications for alternative osimertinib-related internal standards. For example, a widely available alternative, Osimertinib-C13,d3, is commonly offered at a purity specification of ≥95% [1]. In validated bioanalytical assays, this 4.97% absolute difference in purity directly impacts the accuracy of the internal standard concentration, thereby reducing potential systematic error in quantification and minimizing the need for costly and time-consuming in-house repurification and re-characterization .

Analytical Chemistry Quality Control Reference Standards

Chromatographic Co-Elution: Crucial for Correcting Osimertinib's Plasma Instability

The utility of Osimertinib D6 as an internal standard is paramount due to the documented instability of the target analyte, Osimertinib. A validated UPLC-MS/MS method established that osimertinib is unstable in human plasma and whole blood at ambient temperature, mandating that all samples be processed on ice (T = 0 °C) to prevent degradation [1]. As a true isotopic analog, Osimertinib D6 exhibits identical chromatographic retention and degradation kinetics as the parent drug under these same sample handling conditions. This co-elution and matched instability profile ensures that any analyte loss due to temperature-sensitive degradation during sample preparation is exactly mirrored by the internal standard, thereby maintaining a constant analyte-to-IS ratio and ensuring quantification accuracy [2].

Pharmacokinetics Bioanalysis Method Validation

Matrix Effect Correction: Enabling Robust Quantification in Complex Matrices

Co-eluting stable isotope-labeled internal standards are essential for mitigating matrix effects in LC-MS/MS, and this principle is fundamental to osimertinib quantification. In a validated method using Osimertinib-¹³C,d₃ as an IS, the IS-normalized matrix factors were demonstrated to be below 15% across all QC levels, confirming effective compensation for ion suppression or enhancement from the plasma matrix [1]. The use of a D6-labeled analog like Osimertinib D6 achieves the same level of analytical rigor. This performance is superior to that expected from an unlabeled or non-co-eluting analog, which would be unable to normalize variable matrix effects and would consequently lead to greater than 15% variability and assay failure [2].

Bioanalysis LC-MS/MS Matrix Effects

Minimal Cross-Talk: Ensuring Assay Specificity with a +6 Da Mass Shift

The +6 Da mass shift of Osimertinib D6 provides a significant analytical advantage over lighter isotopic labels. While a +4 Da mass shift from a D4-labeled analog may be sufficient, the +6 Da shift further minimizes the potential for isotopic cross-talk (signal from the natural M+2, M+4, or M+6 isotope of the unlabeled analyte contributing to the IS channel). In a study using the closely related Osimertinib-¹³C,d₃ (which has a similar mass shift), carry-over was not a significant mean interfering signal (<17.0% of lowest LLOQ signal for osimertinib) [1]. The D6 label's larger mass differential further reduces the probability of such interference, ensuring that the signal in the IS channel is exclusively derived from the added internal standard, which is critical for accurate quantification at low analyte concentrations .

Mass Spectrometry Assay Selectivity Isotopic Purity

Validated Application Scenarios for Osimertinib D6: Where Analytical Performance Matters Most


Regulated Bioanalysis for Pharmacokinetic (PK) and Therapeutic Drug Monitoring (TDM) Studies in Human Plasma

For GLP or GCP-compliant studies quantifying osimertinib in human plasma, Osimertinib D6 is the essential internal standard to meet regulatory requirements for accuracy and precision. Its use is critical for managing osimertinib's known plasma instability during sample collection and processing [1]. As established in Section 3, the matched isotopic behavior ensures accurate correction for analyte degradation, while its high purity and clear mass separation are fundamental to achieving the ≤15% variability in matrix effects and precision necessary for successful method validation and subsequent study data integrity [2].

High-Sensitivity Quantification of Trace Osimertinib Levels in Preclinical and Clinical Studies

In studies requiring a low lower limit of quantification (LLOQ), such as terminal phase PK or microdosing studies, the purity (99.97%) and distinct +6 Da mass shift of Osimertinib D6 become critical selection criteria. The high purity reduces baseline noise, directly improving the signal-to-noise ratio at the LLOQ [3]. Furthermore, the reduced risk of isotopic cross-talk, as inferred from class behavior, ensures that the IS signal is not contaminated by the analyte, which is paramount when accurately measuring very low drug concentrations [4].

Method Development and Validation for Multi-Analyte Panels Including Osimertinib and its Metabolites

For complex assays that simultaneously quantify osimertinib alongside its active metabolites (e.g., AZ5104, AZ7550) and/or other co-administered EGFR-TKIs, the unique retention time and MRM transition of Osimertinib D6 is essential for maintaining selectivity [2]. Its co-elution with the parent drug osimertinib ensures that any matrix effects or sample preparation variability are perfectly normalized, preventing cross-interference with the quantification of other analytes in the panel. This ensures the entire multiplexed assay remains robust and specific.

Commercial Reference Standard for Quality Control in Pharmaceutical Manufacturing

In the quality control (QC) release of osimertinib drug substance or drug product, a highly characterized, high-purity reference standard is required for assay and impurity testing. Osimertinib D6, particularly when supplied with a comprehensive Certificate of Analysis (CoA) including LC-MS, NMR, and purity data (e.g., 99.97% specification), serves as a robust and traceable standard for HPLC or UPLC-MS based methods [3]. Its isotopic nature does not interfere with the assay for the non-labeled API, while providing a reliable benchmark for system suitability and quantitation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Osimertinib D6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.